N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
Overview
Description
“N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also contains a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative. The 3-chlorophenyl group could be introduced through a substitution reaction .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The diazepane ring might undergo reactions at the nitrogen atoms, the carboxamide group could participate in reactions involving the carbonyl group or the nitrogen atom, and the 3-chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in water .Scientific Research Applications
1,4-Diazepines: Synthesis, Reactions, and Biological Significance
1,4-Diazepines are recognized for their medicinal importance due to a broad range of biological activities. This review discusses synthetic schemes, reactions, and the biological aspects of 1,4-diazepine derivatives, highlighting their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such derivatives could be crucial for pharmaceutical development (Rashid et al., 2019).
Chlorophenols and Environmental Impact
Research on chlorophenols, including 3-chlorophenol, assesses their environmental impact, highlighting moderate toxicity to mammalian and aquatic life, with varying persistence and bioaccumulation potential. The study suggests the significant environmental considerations required when dealing with chlorophenol compounds (Krijgsheld & Gen, 1986).
Synthetic Utilities of o-Phenylenediamines
This review covers the synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, indicating the versatility of these compounds in synthesizing heterocyclic compounds with potential biological applications (Ibrahim, 2011).
Chlorophenols in Waste Incineration
A review focused on chlorophenols in municipal solid waste incineration outlines their role as precursors to dioxins, emphasizing the environmental risks associated with their incomplete combustion and the need for effective management strategies to mitigate these risks (Peng et al., 2016).
Degradation of Chlorophenols
The study reviews the efficiency of zero-valent iron and iron-based bimetallic systems in dechlorinating chlorophenols, highlighting the potential for these materials in environmental cleanup efforts to address chlorophenol contamination (Gunawardana et al., 2011).
Mechanism of Action
Target of Action
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, also known as Ulixertinib, primarily targets the Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
Ulixertinib is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathway affected by Ulixertinib is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. Inhibition of MAPK3 and MAPK1 by Ulixertinib disrupts this signaling, affecting downstream effects such as cell growth and apoptosis.
Result of Action
The molecular and cellular effects of Ulixertinib’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting the activity of MAPK3 and MAPK1, Ulixertinib disrupts the MAPK/ERK signaling pathway, leading to these effects.
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABMDIHFYQJEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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